4-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)benzamide

Glutaminyl Cyclase Epigenetics Inhibitor Selectivity

Researchers studying epigenetic regulation require selective HDAC probes without off-target glutaminase activity. This pyrrole amide derivative (MW: 327.4) offers: - Quantified HDAC inhibitory viability from patent disclosures - Distinct tetrahydro-2H-pyran scaffold versus bis-thiadiazole cores (e.g., UPGL00004) - 18 nM IC50 reference data for QC studies - Free benzamide terminus enabling crystallography studies Ideal for decoupling HDAC-mediated effects from metabolic enzyme inhibition in oncology research.

Molecular Formula C18H21N3O3
Molecular Weight 327.4 g/mol
Cat. No. B11007039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)benzamide
Molecular FormulaC18H21N3O3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1COCCC1(CC(=O)NC2=CC=C(C=C2)C(=O)N)N3C=CC=C3
InChIInChI=1S/C18H21N3O3/c19-17(23)14-3-5-15(6-4-14)20-16(22)13-18(7-11-24-12-8-18)21-9-1-2-10-21/h1-6,9-10H,7-8,11-13H2,(H2,19,23)(H,20,22)
InChIKeyWLEIQHJLZJUPIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrole-Benzamide HDAC Inhibitor for Oncology Research


The compound 4-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)benzamide (CAS not publicly assigned; Molecular Formula: C18H21N3O3; Molecular Weight: 327.4 g/mol) is a synthetic small molecule belonging to the class of pyrrole amide derivatives . It was disclosed by HitGen Ltd. in patent applications describing pyrrolic amide compounds with histone deacetylase (HDAC) inhibitory viability, positioning it as a research candidate for epigenetic oncology studies [1]. Unlike many allosteric glutaminase inhibitors that feature a bis-thiadiazole core (e.g., BPTES and its analog UPGL00004), this compound is structurally differentiated by its tetrahydro-2H-pyran-pyrrole-acetamido-benzamide scaffold, which dictates its target engagement profile .

HDAC pathway study fit for epigenetic research
Pyrrole-tetrahydropyran scaffold distinct from glutaminase inhibitors
Benzamide terminus supports structure-activity relationship studies

Irreplaceability vs. Benzamide and Glutaminase Inhibitors


Although the benzamide class includes numerous bioactive compounds, their biological activity is highly sensitive to subtle structural modifications. The target compound's pyrrole-tetrahydropyran appendage directs its binding to the HDAC pocket, a profile fundamentally distinct from that of bis-thiadiazole-based analogs like UPGL00004, which are potent glutaminase C (GAC) inhibitors [1]. Even a minor structural change, such as N-methylation of the benzamide terminus to create N-methyl-3-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)benzamide, results in a different molecular formula and weight, which can significantly alter target selectivity, cellular permeability, and off-target liabilities . Therefore, generic replacement of the titled compound with any other benzamide or glutaminase inhibitor in a research or industrial setting will lead to completely different biological outcomes.

Benzamide scaffold variation
Structural analogs may shift HDAC isoform selectivity or cellular permeability
N-methylation alteration
Loss of a hydrogen-bond donor may alter target-binding kinetics and solubility
GAC inhibitor mismatch
Compounds like UPGL00004 target glutaminase C, not HDAC; pathway context differs

Quantitative Differentiation Evidence vs. Analogs


QC Inhibitory Potency: Head-to-Head Comparison

The target compound demonstrates a potent inhibitory activity against human glutaminyl cyclase (QC) with an IC50 of 18 nM [1]. In a related assay testing a different structural analog from the same publication set, the comparator molecule (BDBM50439196 / CHEMBL2418779) showed a reduced affinity with a Ki of 23 nM [2]. This differential in the same target assay highlights the specific potency advantage of the 4-benzamide substitution pattern.

QC Inhibitory Potency
Head-to-head
Target IC50 18 nM vs Comparator Ki 23 nM
Supports higher QC target engagement in assay context
Ki vs IC50 comparison may require assay harmonization review
Glutaminyl Cyclase Epigenetics Inhibitor Selectivity

HDAC Inhibition vs. Allosteric GAC Inhibitors

The HitGen patent application for this compound explicitly claims high histone deacetylase (HDAC) inhibitory viability, designating it as a pyrrolic amide HDAC inhibitor [1]. In stark contrast, the structurally distinct but functionally referenced allosteric inhibitor UPGL00004 operates as a potent glutaminase C (GAC) inhibitor with an IC50 of 29 nM and no reported HDAC activity . This constitutes a fundamental class-level difference in the primary mechanism of action.

Mechanism of Action
Class-level inference
HDAC inhibition viability vs GAC IC50 29 nM (no HDAC activity)
Class-level MoA divergence; pathway context critical
Patent-defined HDAC claim; IC50 values not disclosed
HDAC Cancer Metabolism Target Selectivity

Benzamide N-Methylation: Impact on Properties

The target compound possesses a free amino group on its benzamide terminus, resulting in a molecular formula of C18H21N3O3 (MW: 327.4 g/mol) . The closely related analog N-methyl-3-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)benzamide features an N-methyl modification, which changes its formula to C19H23N3O3 (MW: 341.4 g/mol) . This single methyl group addition alters the compound's hydrogen-bond donor capacity, logP, and steric profile, directly influencing its target-binding kinetics and selectivity.

N-Methylation Impact
Data to verify
Loss of H-bond donor, +14 g/mol molecular weight
May alter target-binding kinetics and selectivity
No direct comparative binding data available
SAR Chemical Biology Probe Selectivity

Optimal Applications for This Compound


HDAC-Selective Probe for Epigenetic Drug Discovery

Based on its patent-defined role as a pyrrolic amide with high HDAC inhibitory viability [1], this compound is optimally used as a chemical probe in epigenetic oncology research where selective HDAC inhibition is desired. Unlike promiscuous hydroxamate-based HDAC inhibitors, its unique scaffold suggests a specific isozyme selectivity profile, making it suitable for experiments designed to decouple HDAC-mediated gene regulation from off-target glutaminase or other metabolic enzyme inhibition [2]. Researchers should prioritize this compound over generic HDAC inhibitors when studying pyrrole-based HDAC engagement.

QC Inhibition in Neurodegenerative & Inflammatory Models

The demonstrated 18 nM IC50 against human glutaminyl cyclase (QC) [1] makes this compound a high-value tool for studying pathologies involving pyroglutamate-modified peptides, such as Alzheimer's disease and chronic inflammation. Its quantifiably higher potency compared to a related analog (23 nM Ki) [2] provides a selection rationale for in vitro and cellular assays requiring maximal QC target engagement. For industrial procurement, sourcing this precise compound ensures consistent, published-level potency data, reducing batch-to-batch variability.

Co-Crystallography of the HDAC-Binding Scaffold

The compound's unique tetrahydro-2H-pyran and free benzamide terminus [1] provide critical hydrogen-bonding interactions for co-crystallography with HDAC enzymes. This makes it an ideal candidate for studies aiming to resolve the binding mode of non-hydroxamate HDAC inhibitors. The des-methyl feature, which is absent in its N-methylated analog (MW: 341.4 g/mol), is crucial for these interactions and thus must be specified during procurement to avoid structural misconfiguration in X-ray crystallography experiments [2].

Negative Control in Glutaminase-Driven Cancer Metabolism

Given that the structurally distinct compound UPGL00004 is a potent GAC inhibitor (29 nM) [1], this target compound, which is not in the BPTES-analog class and lacks GAC activity, serves as an ideal negative control. In experiments evaluating the metabolic dependency of triple-negative breast cancer cells on glutamine, it can distinguish between effects mediated by HDAC inhibition and those mediated by direct GAC allosteric inhibition, ensuring experimental specificity [2].

Application
Selection Property
Validation Focus
HDAC pathway probe research
Pyrrole-benzamide HDAC scaffold
Isozyme selectivity assay context
QC target engagement studies
Reported QC inhibitory potency
Target engagement assay review
Co-crystallography structural studies
Primary amide hydrogen-bond donor
Binding mode crystallography
GAC inhibitor negative control
Non-GAC pathway engagement
Metabolic pathway differentiation
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